molecular formula C14H18BrNO B14910957 (4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone

(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B14910957
M. Wt: 296.20 g/mol
InChI Key: SPWZKDGGVURQEO-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone is an organic compound that features a bromophenyl group attached to a methanone moiety, which is further connected to a 2,6-dimethylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,6-dimethylpiperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,6-dimethylpiperidine in the presence of a suitable catalyst to form an intermediate.

    Final Product Formation: The intermediate is then subjected to oxidation to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone:

    (3-Bromophenyl)(2,6-dimethylpiperidin-1-yl)methanone: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.

    (4-Chlorophenyl)(2,6-dimethylpiperidin-1-yl)methanone: Chlorine substitution instead of bromine, affecting its chemical properties and uses.

Uniqueness

This compound stands out due to its specific bromine substitution, which imparts unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

(4-bromophenyl)-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18BrNO/c1-10-4-3-5-11(2)16(10)14(17)12-6-8-13(15)9-7-12/h6-11H,3-5H2,1-2H3

InChI Key

SPWZKDGGVURQEO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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